7-Methoxy-1-benzofuran-2-carbohydrazide
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
7-methoxy-1-benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-4-2-3-6-5-8(10(13)12-11)15-9(6)7/h2-5H,11H2,1H3,(H,12,13) |
InChI Key |
HOHLMFUIKBTBSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-benzofuran-2-carbohydrazide typically involves the following steps:
Benzofuran Synthesis: The benzofuran core can be synthesized through the cyclization of o-hydroxybenzaldehyde with acetic anhydride.
Carbohydrazide Formation: The carbohydrazide group at the 2-position is introduced by reacting the methoxybenzofuran with hydrazine hydrate under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide), amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or amino-substituted derivatives.
Scientific Research Applications
7-Methoxy-1-benzofuran-2-carbohydrazide has shown potential in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine: Its derivatives have been studied for their anticancer and antiviral activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Methoxy-1-benzofuran-2-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Structure-Activity Relationship (SAR) Insights
- Methoxy Groups : The C7-methoxy group in this compound enhances electron density, facilitating metal coordination and antimicrobial action .
- Carbohydrazide Position : C2-carbohydrazide derivatives favor metal chelation, while C5-carbohydrazide analogs () may improve interaction with bacterial enzymes .
- Halogen vs. Methoxy : Bromine at C5 () increases steric bulk and electron-withdrawing effects, altering target specificity compared to methoxy-substituted compounds.
Biological Activity
7-Methoxy-1-benzofuran-2-carbohydrazide is a notable compound within the benzofuran class, recognized for its diverse biological activities. This article explores its antibacterial, anticancer, and antiviral properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety with a methoxy group and a carbohydrazide functional group. This unique structure enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties, particularly when complexed with transition metals such as cobalt, nickel, and copper. These metal complexes have shown enhanced antimicrobial activity against various microbial strains.
Table 1: Antibacterial Activity of Metal Complexes
| Metal Complex | Microbial Strain | Activity Level |
|---|---|---|
| Co(II) Complex | E. coli | High |
| Ni(II) Complex | S. aureus | Moderate |
| Cu(II) Complex | P. aeruginosa | High |
The interaction with metal ions not only stabilizes the compound but also alters its reactivity and biological profile, enhancing its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cells, particularly in hepatocellular carcinoma cell lines (Huh7).
Case Study: Huh7 Cell Line
In a study assessing the cytotoxic effects on Huh7 cells, the compound exhibited an IC50 value of 45 μM at 24 hours and 22 μM at 48 hours. The mechanism involved G1 phase arrest and modulation of key proteins such as cyclin D1 and CDK2, along with increased expression of cleaved PARP and Bax .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (24h) | IC50 (48h) |
|---|---|---|
| Huh7 | 45 μM | 22 μM |
| HepG2 | >80 μM | N/A |
This data indicates that while the compound is effective against certain cancer cell lines, its efficacy varies across different types.
Antiviral Activity
Preliminary studies suggest that compounds similar to this compound may exhibit antiviral properties by inhibiting interactions crucial for viral replication. For instance, some derivatives have shown inhibition rates exceeding 50% against HIV-1 integrase interactions .
Table 3: Antiviral Inhibition Rates
| Compound | Percentage Inhibition |
|---|---|
| Compound A | 89% |
| Compound B | 85% |
| Compound C | 67% |
These results indicate the potential for further development of this compound as an antiviral agent.
Q & A
Q. What are the standard synthetic routes for 7-Methoxy-1-benzofuran-2-carbohydrazide and its derivatives?
The compound is synthesized via refluxing 3-amino-7-methoxy-1-benzofuran-2-carbohydrazide with isatin in a mixture of glacial acetic acid and ethanol for ~2 hours. This forms a hydrazone derivative (e.g., (Z)-3-amino-7-methoxy-N¹-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide), which serves as a key intermediate for further functionalization . Derivatives are typically synthesized by introducing substituents (e.g., halogens, alkyl groups) through nucleophilic substitution or condensation reactions.
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Elemental analysis to verify purity and composition.
- FTIR to confirm functional groups (e.g., C=O stretching of carbohydrazide at ~1650–1700 cm⁻¹).
- ¹H/¹³C NMR to resolve methoxy protons (~δ 3.8–4.0 ppm) and aromatic signals.
- Mass spectrometry for molecular ion confirmation (e.g., [M+H]⁺ peaks) .
- X-ray crystallography (for crystalline derivatives) to determine stereochemistry and hydrogen-bonding networks .
Q. What biological screening methods are used to evaluate its activity?
Initial screening includes:
- Antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi.
- Molecular docking against target proteins (e.g., dihydrofolate reductase) to predict binding affinity .
- Dose-response studies to calculate IC₅₀ values.
Advanced Research Questions
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂, -Br) or electron-donating groups (e.g., -OCH₃) at positions 3, 5, or 7 to assess effects on bioactivity .
- Scaffold hybridization : Combine with pharmacophores like indole or thiophene (e.g., N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide) to enhance target selectivity .
- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate electronic/steric parameters with activity .
Q. How to resolve discrepancies in biological activity data across studies?
- Assay standardization : Ensure consistent protocols (e.g., MIC determination via CLSI guidelines).
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results.
- Target specificity : Compare docking results across protein isoforms (e.g., bacterial vs. human DHFR) to explain selectivity variations .
Q. What strategies optimize synthesis yield and scalability?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 1–2 hours vs. 6–8 hours conventional) and improves yield by 10–15% .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for condensation steps.
- Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates .
Q. How to evaluate hydrolytic stability of the carbohydrazide moiety?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor decomposition via LC-MS.
- Kinetic analysis : Calculate half-life (t₁/₂) under physiological conditions (pH 7.4, 37°C) .
- Protective group strategies : Introduce tert-butyl or acetyl groups to stabilize the hydrazide .
Q. What computational methods validate target engagement in antiviral studies?
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., interaction with viral protease active sites).
- Free-energy calculations : Use MM-PBSA/GBSA to estimate binding affinities .
- Docking against mutant targets : Predict resistance mechanisms (e.g., SARS-CoV-2 Mpro mutants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
